molecular formula C24H33N5 B2574027 1-{[2-(Diethylamino)ethyl]amino}-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 442572-94-3

1-{[2-(Diethylamino)ethyl]amino}-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2574027
CAS No.: 442572-94-3
M. Wt: 391.563
InChI Key: YNPAFMUSUPULDW-UHFFFAOYSA-N
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Description

1-{[2-(Diethylamino)ethyl]amino}-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a pyrido[1,2-a]benzimidazole derivative with a carbonitrile group at position 4. Its structure includes:

  • Position 2: A branched 3-methylbutyl group, contributing to lipophilicity and steric bulk.
  • Position 3: A methyl group, providing electronic stabilization.
  • Position 4: A cyano group, which may influence electronic properties and binding affinity.

This compound is synthesized via nucleophilic substitution reactions involving chloroethyl intermediates and amines, as described in related pyrido[1,2-a]benzimidazole syntheses .

Properties

IUPAC Name

1-[2-(diethylamino)ethylamino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5/c1-6-28(7-2)15-14-26-23-19(13-12-17(3)4)18(5)20(16-25)24-27-21-10-8-9-11-22(21)29(23)24/h8-11,17,26H,6-7,12-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPAFMUSUPULDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=C(C(=C(C2=NC3=CC=CC=C3N12)C#N)C)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{[2-(Diethylamino)ethyl]amino}-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile (CAS: 442572-94-3) is a synthetic compound with potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula: C24H33N5
  • Molar Mass: 391.55 g/mol
  • CAS Number: 442572-94-3

Biological Activity Overview

The compound exhibits significant biological activities, particularly in antitumor and antimicrobial domains. Recent studies have highlighted its potential mechanisms of action, including DNA intercalation and inhibition of DNA-dependent enzymes.

Antitumor Activity

  • Mechanism of Action:
    • The compound's antitumor activity is primarily attributed to its ability to intercalate into DNA, disrupting the replication process. This mechanism has been observed in various cancer cell lines, including lung cancer models (A549, HCC827, NCI-H358) .
    • In vitro assays demonstrated that the compound effectively inhibits cell proliferation, with IC50 values indicating potent activity at low concentrations.
  • Case Studies:
    • A study evaluated the compound against three human lung cancer cell lines using both 2D and 3D culture methods. Results showed that it had a higher cytotoxic effect in 2D cultures compared to 3D, with IC50 values ranging from 6.26 μM to 20.46 μM depending on the cell line and assay type .
    • The presence of specific functional groups in the compound enhances its binding affinity to AT-rich regions of DNA, promoting its antitumor efficacy .

Antimicrobial Activity

  • Spectrum of Activity:
    • The compound has shown promising results against various pathogens, demonstrating broad-spectrum antimicrobial properties. Its effectiveness is particularly noted against Gram-positive bacteria and certain fungi .
  • Research Findings:
    • Compounds with similar benzimidazole structures have been reported to exhibit antimicrobial activities by targeting bacterial DNA or interfering with essential metabolic pathways . The presence of amidine moieties enhances this activity by facilitating interaction with nucleic acids.

Comparative Analysis of Biological Activities

Activity TypeAssay TypeCell Line/PathogenIC50 Value (μM)Notes
Antitumor2DA5496.26 ± 0.33High efficacy in monolayer cultures
Antitumor3DHCC82720.46 ± 8.63Reduced efficacy in spheroid cultures
AntimicrobialVariousGram-positive bacteriaVariesBroad-spectrum activity observed

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrido[1,2-a]benzimidazole-4-carbonitrile derivatives vary primarily in substituents at positions 1, 2, and 3. Key comparisons include:

Compound Position 1 Position 2 Position 3 Key Properties References
Target Compound [2-(Diethylamino)ethyl]amino 3-Methylbutyl Methyl Balanced lipophilicity and solubility; tertiary amine enhances bioavailability.
13a [2-(Dimethylamino)ethyl]amino - Methyl Lower steric bulk at position 1; MP >258°C; IR: 2205 cm⁻¹ (C≡N). Yield: 37.29%.
3v - Benzyl Methyl Aromatic substituent increases lipophilicity; MP >300°C (ethanol/DMF). Yield: 90%.
4852-0871 1H-Imidazol-1-yl 3-Methylbutyl Methyl Polar imidazole group at position 1; molecular weight 343.43 g/mol.
[2-(3,4-Dimethoxyphenyl)ethyl]amino Ethyl Methyl Aromatic methoxy groups enhance π-π interactions; molecular weight 414.51 g/mol.
Chloro 2-Chloroethyl Methyl Electron-withdrawing Cl groups increase reactivity; molar mass 304.17 g/mol.

Physicochemical Properties

  • Melting Points (MP): Derivatives with polar groups (e.g., hydroxyl, morpholino) exhibit higher MPs (>300°C) due to hydrogen bonding, while aliphatic substituents (e.g., 3-methylbutyl) result in moderate MPs .
  • IR Spectroscopy : The C≡N stretch (~2200 cm⁻¹) is consistent across derivatives, while NH/OH stretches (3300–3500 cm⁻¹) vary with substituent polarity .
  • Yields : Substitution reactions with bulky amines (e.g., tert-butylamine) achieve higher yields (78.13% for 13b) compared to smaller amines (37.29% for 13a) .

Q & A

Q. Advanced

  • Molecular dynamics (MD) simulations : Study binding stability with enzymes/receptors.
  • In vitro assays : Measure inhibition constants (IC₅₀) for kinases or receptors using fluorescence polarization.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics.
    For example, thienyl-substituted analogs show enhanced activity due to π-π stacking with hydrophobic pockets .

What are key considerations for safe handling during experiments?

Q. Basic

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential respiratory irritants (e.g., nitriles).
  • Waste disposal : Segregate halogenated solvents (THF) and nitro-containing byproducts per EPA guidelines .

How to design a pharmacokinetic study for this compound?

Q. Advanced

  • In vitro stability : Incubate with liver microsomes to assess metabolic half-life.
  • In vivo profiling : Administer to rodents and measure plasma levels via LC-MS/MS.
  • Permeability assays : Caco-2 cell monolayers to predict intestinal absorption.
    Compare results with ethyl or methyl ester analogs to evaluate substituent effects on bioavailability .

How can impurities from synthesis be identified and minimized?

Q. Advanced

  • Byproduct analysis : LC-MS to detect dimerization or oxidation products.
  • Purification : Recrystallization (THF/EtOH, 1:1) or flash chromatography (silica gel, CH₂Cl₂/MeOH gradient).
  • Process control : Inline FTIR to monitor intermediate formation and reduce side reactions .

What theoretical frameworks guide mechanistic studies of this compound?

Q. Advanced

  • Density functional theory (DFT) : Calculate reaction pathways (e.g., enamine cyclization).
  • Frontier molecular orbital (FMO) analysis : Predict regioselectivity in electrophilic substitutions.
    Link findings to broader concepts like Hückel’s rule for aromaticity in the fused benzimidazole system .

How to validate the compound’s role in disease pathways?

Q. Advanced

  • Gene expression profiling : RNA-seq to identify differentially expressed genes post-treatment.
  • Pathway enrichment analysis : Map hits to KEGG pathways (e.g., apoptosis, inflammation).
  • In vivo efficacy : Xenograft models for cancer or LPS-induced inflammation for immune modulation.
    Reference structural analogs with proven activity (e.g., anti-cancer ethyl carboxylate derivatives) .

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